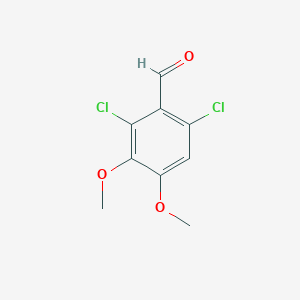

2,6-Dichloro-3,4-dimethoxybenzaldehyde

Description

Contextualization within Halogenated Aromatic Aldehydes

Halogenated aromatic aldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing both an aldehyde (-CHO) group and one or more halogen atoms. These compounds are of significant interest in synthetic organic chemistry because they serve as versatile intermediates for creating a wide range of more complex molecules. The presence of halogen atoms can significantly alter the chemical reactivity of the aromatic ring and the aldehyde group, providing pathways for diverse chemical transformations such as cross-coupling reactions and nucleophilic substitutions. rug.nlresearchgate.net The specific type and position of the halogen substituents influence the electronic and steric environment of the molecule, which is a critical consideration in the design of pharmaceuticals and agrochemicals. nih.gov 2,6-Dichloro-3,4-dimethoxybenzaldehyde is a prime example of this class, where the two chlorine atoms exert a strong influence on the molecule's chemical behavior.

Historical Development and Early Investigations of the Compound

Specific early investigation reports for this compound are not extensively documented in seminal literature, a common characteristic for complex, non-commodity chemical intermediates. Its development is intrinsically linked to the broader evolution of synthetic methodologies for producing polysubstituted aromatic compounds. The creation of such a molecule relies on the establishment of reliable and regioselective methods for both chlorination and methoxylation of aromatic rings, followed by the introduction or modification of the aldehyde group.

Historically, the synthesis of substituted benzaldehydes has been approached through various routes, including the hydrolysis of benzal halides. organic-chemistry.org Modern techniques have introduced more sophisticated one-pot procedures, such as reduction/cross-coupling strategies starting from precursors like Weinreb amides, to afford highly functionalized benzaldehydes. rug.nlresearchgate.net The ability to synthesize a molecule with the specific substitution pattern of this compound is a result of the cumulative progress in organic synthesis, allowing for precise control over the placement of multiple, electronically distinct functional groups on a single aromatic scaffold.

Significance of 2,6-Dichloro and 3,4-Dimethoxy Substitution Patterns in Chemical Research

The substitution pattern of this compound is not arbitrary; it is a deliberate design that confers specific, desirable properties for synthetic applications, especially in drug discovery.

The 2,6-dichloro substitution pattern is particularly significant. The two chlorine atoms positioned ortho to the aldehyde group create considerable steric hindrance and are strongly electron-withdrawing. This arrangement is known to lock the conformation of the phenyl ring relative to other parts of a larger molecule. In medicinal chemistry, this conformational control is a key strategy for achieving high selectivity for a biological target. For instance, the 2,6-dichloro-phenyl moiety is a critical component in a class of potent and selective inhibitors of the fibroblast growth factor receptor (FGFR) family of kinases. nih.govaxonmedchem.com The rational design incorporating this specific dichlorination pattern was instrumental in optimizing the inhibitors' profiles. nih.gov

The 3,4-dimethoxy substitution pattern is also highly relevant in medicinal chemistry. The two methoxy (B1213986) groups are electron-donating and can participate in hydrogen bonding. This "veratrole" motif (a 1,2-dimethoxybenzene (B1683551) arrangement) is often introduced to improve a drug candidate's metabolic stability and pharmacokinetic properties. The presence of these groups can block sites susceptible to metabolic oxidation and enhance absorption.

The combination of these two distinct substitution patterns in a single molecule creates a unique building block. It offers a synthetically useful aldehyde handle, a conformationally restricted dichlorinated ring to ensure target-specific binding, and a dimethoxy-substituted portion to potentially enhance drug-like properties.

Overview of Research Areas and Methodological Approaches for the Compound

The primary research area where this compound has been utilized is in medicinal chemistry as a key starting material for the synthesis of targeted therapeutics. nih.gov Its structure is particularly suited for the development of kinase inhibitors, a major class of anti-cancer drugs.

The principal methodological approach involving this compound is its use as an electrophilic building block in multi-step organic synthesis. The aldehyde functional group is reactive toward a wide array of nucleophiles. A prominent example is its use in the synthesis of the potent FGFR inhibitor, NVP-BGJ398 (also known as Infigratinib). nih.govaxonmedchem.com In this synthesis, the aldehyde is likely converted into an aniline (B41778) derivative through a process such as reductive amination or by being built into a more complex precursor that is eventually transformed. The core 2,6-dichloro-3,4-dimethoxyphenyl unit from the aldehyde is retained in the final drug structure, highlighting its role as a foundational scaffold. nih.govosti.gov This demonstrates a clear methodological approach: leveraging the aldehyde's reactivity to link the specifically substituted phenyl ring to other heterocyclic systems to create a final, biologically active molecule.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-3,4-dimethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O3/c1-13-7-3-6(10)5(4-12)8(11)9(7)14-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHJBVMZUXYWLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)Cl)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584299 | |

| Record name | 2,6-Dichloro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

480439-30-3 | |

| Record name | 2,6-Dichloro-3,4-dimethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Precursor Chemistry of 2,6 Dichloro 3,4 Dimethoxybenzaldehyde

Established and Proposed Synthetic Routes to 2,6-Dichloro-3,4-dimethoxybenzaldehyde

While specific, optimized industrial-scale syntheses for this compound are not widely reported in publicly accessible literature, plausible synthetic pathways can be devised based on well-established organic transformations. These routes generally involve the strategic introduction of chloro and formyl groups onto a dimethoxybenzene scaffold.

Conventional approaches to the synthesis of this compound would likely commence from either 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) or 1,2-dimethoxybenzene (B1683551) (veratrole).

Pathway A: Chlorination of 3,4-Dimethoxybenzaldehyde

A direct approach involves the chlorination of the commercially available and widely used flavorant, 3,4-dimethoxybenzaldehyde. wikipedia.org The methoxy (B1213986) groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The positions ortho to the methoxy groups are C2 and C5 for the 4-methoxy group, and C2 and C5 for the 3-methoxy group. The position meta to the aldehyde is C5. Therefore, electrophilic chlorination would be expected to occur at the C2 and C5 positions, which are activated by the methoxy groups. However, achieving dichlorination specifically at the 2 and 6 positions would be challenging due to the directing effects of the substituents.

A potential two-step chlorination could be envisioned. The first chlorination would likely yield a mixture of monochlorinated products. Subsequent chlorination of the desired isomer could then lead to the target compound. The use of specific chlorinating agents and catalysts, such as N-chlorosuccinimide (NCS) or sulfuryl chloride, in conjunction with a Lewis acid catalyst, could offer some control over the regioselectivity. The reaction of electron-rich benzenoid compounds with N-chloromorpholine in sulfuric acid is a known method for chlorination. orgsyn.org

Pathway B: Formylation of a Dichlorinated Precursor

An alternative and potentially more controlled route would involve the formylation of a pre-synthesized dichlorinated dimethoxybenzene. A plausible precursor would be 1,2-dichloro-4,5-dimethoxybenzene. However, to obtain the desired 2,6-dichloro substitution pattern, a more strategic approach is necessary.

A more likely multistep pathway starting from a simpler precursor could be:

Synthesis of 1,2-dichloro-3,4-dimethoxybenzene (B8312186): This precursor is not commercially abundant. Its synthesis would likely involve the chlorination of 1,2-dimethoxybenzene (veratrole). google.com Direct chlorination of veratrole would likely lead to a mixture of isomers, requiring separation.

Formylation: The introduction of the aldehyde group onto the dichlorinated ring can be achieved through various formylation methods. The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic rings. organic-chemistry.orgnumberanalytics.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). numberanalytics.comyoutube.com Another method is the Duff reaction, which uses hexamethylenetetramine in an acidic medium.

Table 1: Comparison of Potential Precursors and Key Transformations

| Starting Material | Key Transformation(s) | Potential Advantages | Potential Challenges |

|---|---|---|---|

| 3,4-Dimethoxybenzaldehyde | Direct Chlorination | Commercially available starting material. wikipedia.orgcdhfinechemical.com | Poor regioselectivity, formation of multiple isomers. researchgate.net |

| 1,2-Dimethoxybenzene | Chlorination followed by Formylation | Potentially better control over substitution pattern. | Synthesis of the specific dichlorinated intermediate can be complex. |

| 1,3-Dimethoxybenzene | Directed ortho-lithiation and chlorination, followed by formylation | High regioselectivity in the lithiation step. wikipedia.orgsemanticscholar.org | Requires cryogenic temperatures and highly reactive organolithium reagents. |

From a strategic standpoint, both convergent and divergent approaches can be conceptualized for the synthesis of this compound and related structures.

A divergent synthesis could emanate from a common, strategically substituted intermediate. For instance, once 1,2-dichloro-3,4-dimethoxybenzene is synthesized, it could serve as a branching point. Reaction with a formylating agent would yield the target aldehyde. Alternatively, it could be subjected to other electrophilic substitutions or functional group interconversions to generate a library of related compounds with varying functionalities at the formyl position.

A convergent synthesis , while less direct for this particular molecule, would involve the coupling of two or more fragments. Theoretically, one could imagine a cross-coupling reaction between a di-chlorinated aromatic piece and a methoxy- and formyl-containing fragment. However, given the substitution pattern, constructing the molecule in a convergent manner would be synthetically complex and likely less efficient than the linear sequences described previously. A Diels-Alder reaction involving a suitably substituted diene and dienophile could also be considered in a highly theoretical convergent approach, though the aromatization of the resulting cycloadduct would present its own set of challenges. acs.org

Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. While specific green synthetic methodologies for this compound are not documented in the reviewed literature, general green chemistry principles can be applied to its hypothetical synthesis.

Solvent-free, or solid-state, reactions can significantly reduce waste and simplify purification processes. For the hypothetical synthesis of this compound, one could explore solvent-free conditions for the chlorination or formylation steps. For instance, grinding the reactants together, possibly with a solid-supported catalyst, could initiate the reaction. However, the feasibility and efficiency of such methods for this specific substrate would require experimental validation.

Mechanochemistry, which uses mechanical energy (e.g., from ball milling) to induce chemical reactions, is a growing area of green chemistry. A mechanochemical approach could potentially be applied to the synthesis of this compound. For example, the solid-state reaction between 3,4-dimethoxybenzaldehyde and a solid chlorinating agent in a ball mill could be investigated. This technique can often lead to shorter reaction times, higher yields, and a reduction in solvent use. As with solvent-free methods, dedicated research would be necessary to develop a viable mechanochemical route.

The atom economy of a reaction is a measure of how many atoms from the starting materials are incorporated into the final product. An ideal reaction has 100% atom economy.

Table 2: Theoretical Atom Economy for a Proposed Synthetic Step

| Reaction Step | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |

|---|---|---|---|---|

| Formylation (Vilsmeier-Haack) | 1,2-Dichloro-3,4-dimethoxybenzene + POCl₃ + DMF | This compound | PO₂Cl₂⁻ + H⁺ + Dimethylamine | Low |

| Chlorination (with Cl₂) | 3,4-Dimethoxybenzaldehyde + 2 Cl₂ | This compound | 2 HCl | High |

The environmental footprint, or E-factor, considers the total amount of waste produced per kilogram of product. A comprehensive analysis would need to account for all solvents, reagents, and energy used in the entire synthetic sequence, including workup and purification steps. Without established and optimized protocols, a precise E-factor cannot be calculated, but it is a critical metric for evaluating the greenness of any developed synthesis.

Precursor Chemistry and Functional Group Transformations Leading to this compound

The construction of the target molecule can be approached from different precursors, primarily involving the introduction of chlorine atoms onto a pre-existing dimethoxybenzaldehyde core or by building the functionality around a pre-chlorinated scaffold.

A primary and direct approach to synthesizing this compound involves the electrophilic halogenation of a non-halogenated precursor, veratraldehyde (3,4-dimethoxybenzaldehyde). This strategy leverages a readily available starting material to introduce the required chlorine substituents.

The direct chlorination of veratraldehyde with elemental chlorine, typically in a solvent like acetic acid, has been studied. However, this reaction is complicated by the powerful activating and directing effects of the two methoxy groups. acs.org The methoxy groups are strongly ortho- and para-directing, which makes the positions 2, 5, and 6 of the veratraldehyde ring highly susceptible to electrophilic attack. The aldehyde group, being a deactivating meta-director, offers some opposition to substitution at the 2 and 6 positions, but its influence is generally overcome by the two activating methoxy groups.

Research on the chlorination of veratraldehyde has shown that the reaction tends to produce a mixture of monochlorinated isomers, including 2-chloroveratraldehyde, 5-chloroveratraldehyde, and 6-chloroveratraldehyde. acs.orggoogle.com Further chlorination can lead to dichlorinated products, such as 2,5-dichloroveratraldehyde. acs.org Achieving the specific 2,6-dichloro isomer as the major product through this direct method is challenging due to the competing directing effects, which often results in difficult-to-separate isomeric mixtures. acs.org Therefore, while starting from veratraldehyde is a plausible route, it necessitates highly selective reaction conditions or advanced purification techniques to isolate the desired 2,6-dichloro product.

An alternative synthetic pathway involves a sequence of chlorination and methylation reactions, which can offer better control over the final substitution pattern. This strategy might begin with a precursor that already contains hydroxyl groups, which can be methylated after the chlorination steps are completed.

One such pathway could start from vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde). Chlorination of vanillin can yield various chlorinated derivatives. For instance, studies have explored the synthesis of dichlorovanillin derivatives which can then be methylated. acs.org The methylation of a hydroxyl group to a methoxy group is a standard and high-yielding transformation, often accomplished using reagents like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. chemicalbook.com

This approach allows for the possibility of introducing the chlorine atoms under conditions tailored for a phenol (B47542) derivative, which might offer different regioselectivity compared to the chlorination of a dimethoxy-substituted ring. After the desired dichlorinated vanillin or protocatechualdehyde (3,4-dihydroxybenzaldehyde) derivative is obtained, the phenolic hydroxyl groups can be converted to methoxy groups to yield the final target compound. This multi-step process, while longer, can circumvent the regioselectivity issues associated with the direct dichlorination of veratraldehyde.

Optimization of Reaction Conditions and Yield Enhancement Strategies

To maximize the yield of this compound and minimize the formation of byproducts, careful optimization of the reaction conditions is paramount. This includes the selection of the catalytic system, solvent, temperature, and pressure.

Electrophilic aromatic halogenation, a key reaction in the synthesis of the target compound, is often accelerated by the use of a catalyst. wikipedia.org For the chlorination of benzene (B151609) derivatives, Lewis acids are commonly employed as catalysts. wikipedia.orgmasterorganicchemistry.com

Lewis Acid Catalysts: Catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) are standard for activating chlorine. wikipedia.orgmasterorganicchemistry.com The mechanism involves the Lewis acid accepting a pair of electrons from a chlorine molecule (Cl₂), polarizing the Cl-Cl bond and generating a highly electrophilic species (often represented as Cl⁺) complexed with the catalyst (e.g., [FeCl₄]⁻). This "activated" chlorine is then much more reactive towards the electron-rich aromatic ring, facilitating the substitution reaction. masterorganicchemistry.com The catalyst is regenerated in the final deprotonation step. While highly activated rings like phenols or dimethoxybenzenes can sometimes react with chlorine without a catalyst, the use of a Lewis acid can increase the reaction rate and potentially influence the regioselectivity. wikipedia.orgmasterorganicchemistry.com

Other Chlorinating Systems: Alternative chlorinating agents and systems can also be used. Sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst like diphenyl sulfide (B99878) has been used for the α-chlorination of aldehydes, although its application in aromatic ring chlorination is also known, often initiated by free-radical or Lewis acid catalysts. google.com

The choice of catalyst is critical for optimizing the synthesis. An ideal catalytic system would not only accelerate the reaction but also steer the dichlorination towards the desired 2,6-positions, possibly through steric hindrance effects or the formation of a specific catalyst-substrate complex.

| Catalyst/System | Typical Substrate | Role/Mechanism | Reference |

|---|---|---|---|

| FeCl₃ / AlCl₃ | Benzene derivatives | Lewis acid; activates Cl₂ by forming a highly electrophilic complex. | masterorganicchemistry.com, wikipedia.org |

| Sulfuryl Chloride (SO₂Cl₂) | Aliphatic aldehydes, Aromatic compounds | Chlorinating agent, can be used with various catalysts. | google.com |

| Iodine (as catalyst) | Aromatic compounds | Can act as a co-catalyst in halogen exchange or direct halogenation. | acs.org |

The physical parameters of the reaction play a significant role in its outcome.

Temperature: Temperature control is crucial in electrophilic chlorination. Generally, higher temperatures increase the reaction rate but can also lead to a decrease in selectivity and the formation of over-chlorinated byproducts. For many aromatic chlorinations, a temperature range of 20°C to 100°C is often preferred. chemicalbook.com Lowering the temperature can sometimes enhance regioselectivity but may significantly slow down the reaction, requiring longer reaction times.

Solvent Systems: The choice of solvent can influence both the solubility of the reactants and the stability of the intermediates, thereby affecting the reaction rate and selectivity. For the chlorination of polar compounds like benzaldehydes, polar solvents such as acetic acid or nitromethane (B149229) are often employed. acs.org In some industrial processes, there is a move away from halogenated solvents like carbon tetrachloride due to environmental concerns. chemicalbook.com In some cases, a reagent like titanium tetrachloride can serve as both a catalyst and a solvent. chemicalbook.com

Pressure: Most laboratory-scale aromatic chlorinations are conducted at atmospheric pressure. The use of elevated pressure is not common unless dealing with gaseous reactants at high concentrations.

Optimization is an empirical process that involves systematically varying these parameters to find the conditions that provide the highest yield and purity of this compound.

Chemo-, Regio-, and Stereoselective Synthesis Relevant to the Compound and Its Analogues

The synthesis of this compound is fundamentally a problem of regioselectivity. The molecule itself is achiral, so stereoselectivity is not a concern unless chiral reagents or catalysts are used to synthesize analogues.

The challenge in regioselectivity arises from the directing effects of the substituents on the aromatic ring. In the case of the precursor 3,4-dimethoxybenzaldehyde, the substituents have conflicting influences:

3-Methoxy Group: Activating, ortho- and para-directing (to positions 2, 4, and 6). Position 4 is already substituted.

4-Methoxy Group: Activating, ortho- and para-directing (to positions 3, 5, and 1). Positions 1 and 3 are already substituted.

Aldehyde Group: Deactivating, meta-directing (to positions 3 and 5).

The combined effect of the two powerful ortho-, para-directing methoxy groups strongly activates the ring for electrophilic attack, particularly at positions 2, 5, and 6. The deactivating, meta-directing nature of the aldehyde group disfavors substitution at positions 2 and 6. This electronic tug-of-war is why direct chlorination often results in a mixture of isomers, with substitution occurring at the 2-, 5-, and 6-positions. acs.org The formation of 2,5-dichloroveratraldehyde as a byproduct is consistent with these directing effects. acs.org

To achieve a regioselective synthesis of the 2,6-dichloro isomer, advanced synthetic strategies could be considered. These might include the use of bulky chlorinating agents that are sterically hindered from attacking the more accessible 5-position, or the temporary installation of a "blocking group" at the 5-position to force chlorination at the desired 2- and 6-positions, followed by the removal of the blocking group. Modern methods involving directed ortho-metalation could also, in principle, provide a route to such specific substitution patterns, though they are often more complex to implement.

Chemical Reactivity and Mechanistic Investigations of 2,6 Dichloro 3,4 Dimethoxybenzaldehyde

Reactivity of the Aldehyde Functional Group (–CHO)

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.com The presence of two electron-withdrawing chlorine atoms on the aromatic ring further enhances this electrophilicity.

Nucleophilic addition is a fundamental reaction of aldehydes. libretexts.org The process involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. libretexts.orglibretexts.org The rate and success of these additions are influenced by both the nucleophile's strength and steric hindrance around the carbonyl group. masterorganicchemistry.com For 2,6-dichloro-3,4-dimethoxybenzaldehyde, the steric bulk from the ortho-chloro substituent can influence the approach of nucleophiles.

Common nucleophilic addition reactions include the addition of organometallic reagents (like Grignard or organolithium reagents) to form secondary alcohols, and the addition of cyanide to form cyanohydrins. libretexts.org

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Oxidation of aldehydes to carboxylic acids can be achieved using a variety of oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). asccollegekolhar.in Milder oxidizing agents like 2-Iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP) are also effective and can be selective, preventing over-oxidation. asccollegekolhar.in The choice of reagent is often dictated by the presence of other sensitive functional groups within the molecule.

Reduction: The reduction of the aldehyde in this compound to the corresponding primary alcohol, (2,6-dichloro-3,4-dimethoxyphenyl)methanol, can be accomplished using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are standard reagents for this purpose. Diisobutylaluminium hydride (DIBAL-H) is also used, particularly for selective reductions at low temperatures. asccollegekolhar.in

| Transformation | Reagent Class | Specific Examples | Product |

|---|---|---|---|

| Oxidation | Strong Oxidants | KMnO₄, CrO₃ | 2,6-Dichloro-3,4-dimethoxybenzoic acid |

| Oxidation | Mild Oxidants | IBX, DMP, DDQ | 2,6-Dichloro-3,4-dimethoxybenzoic acid |

| Reduction | Hydride Reagents | NaBH₄, LiAlH₄, DIBAL-H | (2,6-Dichloro-3,4-dimethoxyphenyl)methanol |

Aldehydes readily undergo condensation reactions with primary amines to form imines, commonly known as Schiff bases. researchgate.netresearchgate.net This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the characteristic –C=N– double bond. researchgate.netscience.gov These reactions are often catalyzed by acid or base. The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and is significant in the synthesis of various heterocyclic compounds and ligands for metal complexes. researchgate.netscience.gov For instance, this compound can serve as a precursor in the synthesis of isoquinoline (B145761) derivatives. researchgate.netresearchgate.netorganic-chemistry.org

Reactivity of the Halogen Substituents (–Cl)

The chlorine atoms attached to the aromatic ring are relatively unreactive compared to alkyl halides but can participate in specific substitution and coupling reactions, particularly when activated by other functional groups on the ring.

Aryl halides can undergo nucleophilic substitution, provided the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. openstax.orglibretexts.orgyoutube.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms during the reaction. openstax.orglibretexts.org In this compound, the aldehyde group acts as an electron-withdrawing group, activating the chlorine atoms for potential SNAr reactions. However, the electron-donating methoxy (B1213986) groups can counteract this activation. The reaction typically requires strong nucleophiles (e.g., alkoxides, amines) and often harsh conditions like high temperatures. chegg.com The regioselectivity of the substitution would depend on the relative activation of the two chlorine positions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl chlorides are viable substrates for these transformations. sigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgharvard.eduorganic-chemistry.org It is a widely used method for forming biaryl compounds. The reactivity of aryl chlorides in Suzuki couplings can be enhanced by using specialized, bulky, and electron-rich phosphine (B1218219) ligands on the palladium catalyst. organic-chemistry.orgnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.orgresearchgate.netnih.gov While aryl iodides and bromides are more reactive, advancements in catalyst systems have enabled the efficient use of aryl chlorides. researchgate.net The reaction typically exhibits high stereoselectivity. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orgorganic-chemistry.org It is a crucial method for synthesizing aryl alkynes. gold-chemistry.org The reaction can be performed under mild conditions and tolerates a wide array of functional groups. wikipedia.orglibretexts.org Copper-free variations of the Sonogashira coupling have also been developed. organic-chemistry.org

| Reaction | Coupling Partner | Typical Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Ar'-B(OH)₂ or Ar'-B(OR)₂ | Pd(0) catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), phosphine ligand, base (e.g., K₂CO₃, Cs₂CO₃) | Biaryl compound |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd catalyst (e.g., Pd(OAc)₂, PdCl₂), phosphine ligand, base (e.g., Et₃N, K₂CO₃) | Substituted alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd catalyst (e.g., PdCl₂(PPh₃)₂), Cu(I) salt (e.g., CuI), amine base (e.g., Et₃N) | Aryl alkyne |

Transformations Involving the Methoxy Groups (–OCH3)

The methoxy groups of this compound are potential sites for reaction, primarily through demethylation. The presence of two adjacent methoxy groups and their position relative to the chloro and aldehyde substituents will influence their reactivity.

The cleavage of the methyl group from an aromatic ether is a common transformation in organic synthesis, often employed as a deprotection strategy. wikipedia.orgrsc.org A variety of reagents are known to effect O-demethylation, typically by acting as Lewis acids or through nucleophilic attack on the methyl group. chem-station.com

Common reagents used for the demethylation of aryl methyl ethers include strong protic acids like hydrobromic acid (HBr) and hydroiodic acid (HI), and Lewis acids such as boron tribromide (BBr₃), aluminum chloride (AlCl₃), and trimethylsilyl (B98337) iodide (TMSI). wikipedia.orgchem-station.com The general mechanism for acid-catalyzed demethylation involves protonation of the ether oxygen, followed by nucleophilic attack on the methyl group by a halide ion. chem-station.com

For this compound, selective demethylation of one or both methoxy groups could potentially be achieved. The electronic effects of the substituents on the aromatic ring would play a crucial role. The electron-withdrawing nature of the two chlorine atoms and the aldehyde group would decrease the electron density on the aromatic ring, potentially making the methoxy groups more susceptible to cleavage. Studies on related compounds have shown that electron-withdrawing groups can facilitate demethylation. rsc.org Conversely, steric hindrance from the adjacent chlorine atom at position 2 might influence the accessibility of the methoxy group at position 3 to the demethylating agent.

It is also plausible that selective mono-demethylation could occur. In the case of 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde), treatment with lithium chloride in dimethylformamide has been shown to selectively cleave the methoxy group at the 3-position. rsc.org A similar selectivity might be observed for this compound, although the electronic and steric landscape is significantly different.

Table 1: Common Reagents for Demethylation of Aromatic Ethers

| Reagent | Typical Conditions | Mechanism | Reference |

|---|---|---|---|

| Boron tribromide (BBr₃) | Dichloromethane, often at low temperatures (-78 °C to rt) | Lewis acid-mediated cleavage | wikipedia.orgchem-station.com |

| Hydrobromic acid (HBr) | Acetic acid or neat, elevated temperatures | Acid-catalyzed Sₙ2 reaction | chem-station.com |

| Aluminum chloride (AlCl₃) | Dichloromethane or other inert solvents, often with a scavenger | Lewis acid-mediated cleavage | chem-station.comrsc.org |

| Lithium chloride (LiCl) | Dimethylformamide (DMF), high temperatures | Nucleophilic attack by chloride | rsc.org |

| Trimethylsilyl iodide (TMSI) | Acetonitrile or dichloromethane, rt | Silylation followed by nucleophilic cleavage |

In many synthetic applications, it is desirable to perform reactions on other parts of the molecule while keeping the methoxy groups intact. For this compound, this would primarily involve reactions of the aldehyde group.

The aldehyde functionality is susceptible to a wide range of transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic nature of the substituted benzene (B151609) ring will influence the reactivity of the aldehyde. The two chlorine atoms and two methoxy groups have opposing electronic effects (inductive withdrawal for chlorine, resonance donation for methoxy). The net effect of these substituents will determine the electrophilicity of the aldehyde carbonyl carbon.

Reactions such as the Wittig reaction, Horner-Wadsworth-Emmons olefination, and various condensation reactions (e.g., aldol (B89426), Knoevenagel) are expected to proceed at the aldehyde position without affecting the methoxy groups, provided that appropriate reaction conditions are chosen. For instance, the aldol condensation of 2,5-dimethoxybenzaldehyde (B135726) with acetone (B3395972) proceeds under basic conditions without cleavage of the methoxy groups. orientjchem.org Similar reactivity would be anticipated for this compound, although the reaction rates might be influenced by the steric hindrance from the ortho-chloro substituent.

Intermolecular and Intramolecular Reaction Pathways

The presence of multiple functional groups in this compound allows for both intermolecular and intramolecular reaction pathways.

Intermolecular Reactions:

Condensation Reactions: As mentioned, the aldehyde group can participate in various intermolecular condensation reactions. For example, the benzoin (B196080) condensation involves the coupling of two aldehydes to form an α-hydroxy ketone. organic-chemistry.org While traditionally used for aromatic aldehydes, this reaction could potentially be applied to this compound. The Claisen-Schmidt condensation, a crossed aldol condensation between an aromatic aldehyde and a ketone or another aldehyde, is another plausible intermolecular pathway. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SₙAr): The presence of two chlorine atoms on the aromatic ring, activated by the electron-withdrawing aldehyde group, opens up the possibility of nucleophilic aromatic substitution. libretexts.org In SₙAr reactions, a nucleophile replaces a leaving group (in this case, a chloride ion) on the aromatic ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org The rate of SₙAr is highly dependent on the nature of the nucleophile and the substitution pattern of the aromatic ring. For this compound, a strong nucleophile could potentially displace one of the chlorine atoms.

Intramolecular Reactions:

While less common for a molecule of this structure, intramolecular reactions could be envisaged if a suitable reaction partner is introduced into the molecule at a different position. For example, if the aldehyde were to be converted to a group capable of intramolecularly attacking one of the methoxy groups or the aromatic ring, a cyclization reaction could occur. However, without specific examples in the literature for this compound, such pathways remain speculative.

Kinetic and Thermodynamic Studies of Key Transformations

Demethylation: The thermodynamics of demethylation are generally favorable, especially when driven by the formation of a stable product and the evolution of a gaseous byproduct like methyl bromide. The kinetics of the reaction, however, can vary significantly depending on the reagent and substrate. The activation energy for demethylation is influenced by the strength of the C-O bond of the ether and the nucleophilicity/Lewis acidity of the reagent.

Aldehyde Reactions: The kinetics of aldehyde reactions are influenced by both steric and electronic factors. The steric hindrance from the ortho-chloro substituent in this compound would likely slow down the rate of nucleophilic attack on the carbonyl carbon compared to a less substituted benzaldehyde (B42025). Electronically, the net effect of the substituents on the electrophilicity of the aldehyde will also play a significant role in the reaction kinetics.

Nucleophilic Aromatic Substitution: The kinetics of SₙAr reactions are dependent on the stability of the intermediate Meisenheimer complex. Electron-withdrawing groups ortho and para to the leaving group stabilize this intermediate and thus increase the reaction rate. libretexts.org In this compound, the aldehyde group would activate the chlorine at position 2 for nucleophilic attack.

Proposed Reaction Mechanisms and Intermediates

The proposed mechanisms for the key transformations of this compound are based on well-established reaction mechanisms for its constituent functional groups.

Demethylation (with BBr₃): The reaction is proposed to proceed via the formation of an oxonium ion intermediate upon coordination of the Lewis acidic BBr₃ to the ether oxygen. This is followed by an Sₙ2 attack of a bromide ion on the methyl group, leading to the cleavage of the C-O bond and formation of a bromoborane (B216815) intermediate, which is subsequently hydrolyzed to the phenol (B47542).

Aldol Condensation: In a base-catalyzed aldol condensation, a base would first abstract an α-proton from a suitable enolizable ketone or aldehyde. The resulting enolate would then act as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This would lead to the formation of a β-hydroxy aldehyde or ketone, which could then undergo dehydration to form an α,β-unsaturated carbonyl compound.

Nucleophilic Aromatic Substitution (SₙAr): The mechanism involves the addition of a nucleophile to the carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized pentadienyl anion known as a Meisenheimer complex. In a subsequent step, the chloride ion is eliminated, and the aromaticity of the ring is restored. The stability of the Meisenheimer complex is a key factor in determining the feasibility of the reaction.

Derivatization and Analog Development of 2,6 Dichloro 3,4 Dimethoxybenzaldehyde

Synthesis of Structurally Modified Analogues

The chlorine atoms at the 2 and 6 positions of the benzaldehyde (B42025) ring significantly influence the molecule's electronic and steric properties. The synthesis of analogues with different halogenation patterns or positions is a critical strategy for probing structure-activity relationships. While direct displacement of the chlorine atoms on 2,6-dichloro-3,4-dimethoxybenzaldehyde is challenging due to the electron-rich nature of the ring and steric hindrance, alternative synthetic strategies can be employed to generate analogues with varied halogenation.

For instance, the starting materials for the synthesis of this compound can be modified. The use of different halogenated precursors in the synthetic pathway can lead to analogues with bromine or fluorine at the 2 and 6 positions. Furthermore, related dichlorobenzaldehyde isomers, such as 2,3-dichlorobenzaldehyde (B127699) and 3,5-dichlorobenzaldehyde, can be synthesized through established routes, providing comparative compounds for structure-property studies. nih.gov The synthesis of 2,6-dichloro-1,4-benzoquinone (B104592) from various aromatic compounds after chlorination has been studied, which provides insights into the chlorination of substituted aromatic rings. acs.org

Table 1: Examples of Dichlorobenzaldehyde Isomers

| Compound Name | Structure | Key Synthetic Precursor |

| 2,3-Dichlorobenzaldehyde | 2,3-Dichlorotoluene | |

| 2,4-Dichlorobenzaldehyde | Diacetylmethane | |

| 3,5-Dichlorobenzaldehyde | 3,5-Dichlorobenzoyl chloride | |

| 2,6-Dichlorobenzaldehyde | 2,6-Dichlorotoluene nih.gov |

Note: The structures are illustrative and can be populated with actual chemical structure images.

The methoxy (B1213986) groups at the 3 and 4 positions are key determinants of the molecule's solubility, polarity, and hydrogen bonding capacity. Their modification provides a route to fine-tune these properties. Common modifications include demethylation to the corresponding hydroxy groups or conversion to other alkoxy groups.

Demethylation can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). Selective demethylation of one methoxy group over the other can be challenging but may be possible under carefully controlled conditions. For example, studies on the selective demethylation of 2,5-dimethoxybenzaldehyde (B135726) have been reported. documentsdelivered.com Once the dihydroxy analogue, 2,6-dichloro-3,4-dihydroxybenzaldehyde, is obtained, regioselective alkylation of the hydroxy groups can be performed to introduce a variety of alkoxy groups. nih.govdigitellinc.com This approach allows for the synthesis of a wide range of derivatives with different steric and electronic properties at the 3 and 4 positions.

Table 2: Potential Methoxy Group Modifications

| Starting Material | Reagent/Condition | Product |

| This compound | BBr₃ | 2,6-Dichloro-3,4-dihydroxybenzaldehyde |

| 2,6-Dichloro-3,4-dihydroxybenzaldehyde | Alkyl halide, Base (e.g., K₂CO₃) | 2,6-Dichloro-3,4-dialkoxybenzaldehyde |

| 2,6-Dichloro-3,4-dihydroxybenzaldehyde | Benzyl (B1604629) bromide, Base | 2,6-Dichloro-3,4-dibenzyloxybenzaldehyde |

The aldehyde group is a versatile functional handle that can be converted into a wide array of other chemical moieties, leading to derivatives with significantly different chemical reactivity and biological activity.

Standard organic transformations can be applied to the aldehyde group of this compound. For instance:

Oxime formation: Reaction with hydroxylamine (B1172632) hydrochloride can yield the corresponding oxime. nih.gov The formation of oximes from aldehydes is a well-established reaction and can be a precursor for further transformations. nih.govthieme-connect.compsu.edunih.gov

Reductive amination: Condensation with primary or secondary amines followed by reduction with agents like sodium borohydride (B1222165) or sodium triacetoxyborohydride (B8407120) can produce secondary or tertiary amines, respectively. harvard.edumasterorganicchemistry.comresearchgate.netresearchgate.netorganic-chemistry.org This reaction is a powerful tool for introducing nitrogen-containing functional groups.

Wittig reaction: Reaction with a phosphorus ylide allows for the conversion of the aldehyde to an alkene, enabling the extension of the carbon chain and the introduction of new functionalities. organic-chemistry.orglibretexts.orgmasterorganicchemistry.comlibretexts.orgyoutube.com

Reduction to an alcohol: The aldehyde can be reduced to the corresponding benzyl alcohol using reducing agents like sodium borohydride.

Oxidation to a carboxylic acid: Oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents, providing a precursor for ester or amide formation.

Table 3: Examples of Aldehyde Group Transformations

| Reaction Type | Reagent(s) | Product Functional Group |

| Oxime Formation | Hydroxylamine hydrochloride, Base | Oxime |

| Reductive Amination | Amine, NaBH(OAc)₃ | Amine |

| Wittig Reaction | Phosphorus ylide | Alkene |

| Reduction | NaBH₄ | Alcohol |

| Oxidation | KMnO₄ or other oxidizing agents | Carboxylic Acid |

Development of Functionalized Derivatives for Specific Research Applications

The derivatization of this compound can be directed towards the synthesis of molecules with specific functionalities for targeted research applications. For example, derivatives can be designed as probes for biological systems, as building blocks for the synthesis of complex natural products, or as potential therapeutic agents.

While specific applications for derivatives of this compound are not extensively documented in publicly available literature, the structural motif is present in compounds with interesting biological activities. For instance, some benzimidazole (B57391) derivatives, which can be synthesized from substituted benzaldehydes, have shown anti-inflammatory properties. nih.gov The synthesis of diffractaic acid analogs, which share some structural similarities, has been explored for their potential as inhibitors of colorectal cancer stem cell traits. nih.gov Furthermore, dihydrochalcones with a 2',6'-dimethoxy substitution pattern have been synthesized and shown to possess bioactive properties. researchgate.netnih.gov These examples suggest that derivatives of this compound could be valuable candidates for screening in various biological assays.

Combinatorial Chemistry Approaches for Library Synthesis Based on the Core Structure

Combinatorial chemistry provides a powerful platform for the rapid synthesis of large libraries of related compounds, which can then be screened for desired properties. acs.orgnih.govacs.org The this compound scaffold is well-suited for combinatorial derivatization due to the presence of multiple reaction sites.

A combinatorial library can be generated by systematically varying the substituents at the aldehyde position, and potentially at the methoxy groups after deprotection. For example, a library of amines can be synthesized via reductive amination using a diverse set of primary and secondary amines. Similarly, a library of alkenes can be generated through the Wittig reaction with a variety of phosphorus ylides.

The "libraries from libraries" approach can further enhance the diversity of the synthesized compounds. acs.org In this strategy, a primary library, for instance, a collection of alcohols derived from the reduction of the aldehyde, can be further reacted with a set of carboxylic acids to produce a secondary library of esters. Such combinatorial approaches, potentially aided by solid-phase synthesis techniques, can efficiently generate a large number of diverse molecules for high-throughput screening. acs.org

Structure-Property Relationship Studies within Derivative Series

Understanding the relationship between the chemical structure of a molecule and its physical, chemical, and biological properties is a fundamental goal in chemistry. For the derivatives of this compound, systematic studies of how structural modifications affect properties such as solubility, reactivity, and biological activity are crucial for rational design of new compounds.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to correlate physicochemical properties of the derivatives with their biological activity. For example, a QSAR study on 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide, which contains a related 2,6-dimethoxybenzoyl moiety, was conducted to understand the inhibition of chitin (B13524) synthesis. nih.govacs.org Such studies can reveal the importance of steric, electronic, and hydrophobic parameters for a particular activity.

By synthesizing a series of analogues with systematic variations and evaluating their properties, a comprehensive structure-property relationship (SPR) profile can be established. For instance, comparing the biological activity of analogues with different halogen substitutions (F, Cl, Br) at the 2 and 6 positions can elucidate the role of the halogen in target binding. Similarly, varying the length and branching of the alkoxy chains at the 3 and 4 positions can provide insights into the importance of steric bulk and hydrophobicity in these positions. The analysis of structure-activity relationships in benzimidazole derivatives has shown that substitutions at various positions on the benzimidazole nucleus significantly influence their anti-inflammatory activity. nih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation Techniques for 2,6 Dichloro 3,4 Dimethoxybenzaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of an organic compound in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR can provide detailed information about the chemical environment, connectivity, and spatial proximity of atoms within the 2,6-Dichloro-3,4-dimethoxybenzaldehyde molecule.

One-dimensional (1D) ¹H and ¹³C NMR are fundamental for the initial structural verification of this compound.

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment (chemical shift), neighboring protons (spin-spin splitting), and their relative numbers (integration). For this compound, the following proton signals would be anticipated:

A singlet for the aldehyde proton (-CHO), typically found far downfield.

A singlet for the lone aromatic proton (H-5), as it has no adjacent protons to couple with.

Two distinct singlets for the two methoxy (B1213986) groups (-OCH₃) at the C-3 and C-4 positions, as their chemical environments are rendered non-equivalent by the substitution pattern.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective types (e.g., carbonyl, aromatic, aliphatic). For this molecule, nine distinct carbon signals are expected: one for the aldehyde carbonyl, six for the aromatic ring carbons, and two for the methoxy carbons.

While specific, experimentally verified spectral data for this compound is not widely available in peer-reviewed literature, the expected chemical shifts can be predicted based on established principles.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are for illustrative purposes and may differ from experimental results.

¹H NMR (Proton)| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~10.3 | Singlet | Aldehyde (CHO) Proton |

| ~7.3 | Singlet | Aromatic (C5-H) Proton |

| ~4.0 | Singlet | Methoxy (C4-OCH₃) Protons |

¹³C NMR (Carbon)

| Predicted Chemical Shift (ppm) | Assignment |

|---|---|

| ~188 | Aldehyde Carbonyl (C=O) |

| ~155 | Aromatic Carbon (C-4) |

| ~145 | Aromatic Carbon (C-3) |

| ~135 | Aromatic Carbon (C-2) |

| ~130 | Aromatic Carbon (C-6) |

| ~125 | Aromatic Carbon (C-1) |

| ~115 | Aromatic Carbon (C-5) |

| ~61 | Methoxy Carbon (C4-OCH₃) |

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a series of two-dimensional (2D) NMR experiments are employed. organicchemistrydata.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would be relatively simple, showing no cross-peaks, thereby confirming the isolated nature of the aromatic proton and the methoxy protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). This technique would definitively link the aromatic proton signal to its corresponding aromatic carbon (C-5) and the methoxy proton signals to their respective methoxy carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals correlations between protons and carbons over longer ranges (typically two to four bonds). HMBC is crucial for piecing together the molecular skeleton. For this compound, key expected correlations would include:

The aldehyde proton showing correlations to aromatic carbons C-1 and C-6.

The aromatic proton (H-5) showing correlations to carbons C-1, C-3, and C-4.

The methoxy protons showing correlations to their attached aromatic carbons (C-3 and C-4, respectively).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. This is particularly useful for determining conformation and the spatial arrangement of substituents. Key NOESY correlations would be expected between the C-3 methoxy protons and the aromatic H-5 proton, as well as between the C-4 methoxy protons and the H-5 proton, confirming their positions on the ring.

Detailed research findings from 2D NMR studies on this specific compound are not publicly documented.

Solid-State NMR (ssNMR) is a specialized technique used to analyze molecules in their solid form. Unlike solution-state NMR where rapid molecular tumbling averages out certain interactions, ssNMR provides information about the molecule's structure as it exists in the crystal lattice. This is particularly valuable for studying:

Polymorphism: The existence of different crystalline forms of the same compound. Polymorphs can have different physical properties, and ssNMR can distinguish between them by detecting subtle differences in chemical shifts and internuclear distances.

Supramolecular Structure: How molecules are arranged and interact with each other in the crystal.

No published solid-state NMR studies for this compound were identified in a review of scientific literature.

Single-Crystal X-ray Diffraction Analysis

A successful single-crystal X-ray diffraction analysis of this compound would provide precise measurements of its molecular geometry. Key parameters of interest would include:

The bond lengths and angles of the benzene (B151609) ring, aldehyde group, and methoxy substituents.

The planarity of the benzene ring.

The conformation of the methoxy groups relative to the plane of the ring.

The dihedral angle between the plane of the aldehyde group and the plane of the aromatic ring, which is influenced by the steric hindrance from the adjacent chlorine atom at C-2.

A search of crystallographic databases indicates that the crystal structure for this compound has not been publicly reported.

Beyond the structure of a single molecule, X-ray diffraction reveals how molecules arrange themselves in the crystal lattice. Understanding this crystal packing is essential for comprehending the solid-state properties of the material. Based on the functional groups present in this compound (aldehyde, chloro, and methoxy groups), several types of intermolecular interactions would be expected to govern its crystal packing:

Dipole-dipole interactions: Arising from the polar C=O and C-Cl bonds.

C-H···O hydrogen bonds: Weak hydrogen bonds involving the aldehyde or methoxy protons and oxygen acceptors on neighboring molecules.

Halogen bonding: Potential interactions involving the chlorine atoms as electrophilic regions (σ-holes) interacting with nucleophilic atoms like oxygen on adjacent molecules.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

A definitive analysis of these interactions is contingent upon the availability of experimental crystal structure data, which is not currently available in the public domain.

Co-crystal and Complex Formation Studies

Currently, there are no specific published studies on the co-crystal or complex formation of this compound. However, the principles of crystal engineering suggest that this compound possesses functional groups amenable to forming co-crystals. Co-crystals are multicomponent crystalline structures where at least two different chemical species are held together in a stoichiometric ratio by non-covalent interactions. nih.govresearchgate.net The primary forces involved are hydrogen bonding, π-stacking, and van der Waals forces. researchgate.net

The molecular structure of this compound features a benzaldehyde (B42025) core with an aldehyde group, two methoxy groups, and two chlorine atoms. The aldehyde group's oxygen atom can act as a hydrogen bond acceptor. This allows for the potential formation of co-crystals with co-formers that are strong hydrogen bond donors, such as carboxylic acids or amides. The selection of appropriate co-formers is a critical step, often guided by strategies that consider the potential for strong hydrogen bonding and the diversity of secondary structural characteristics. nih.gov

Methods for preparing co-crystals can be broadly categorized into solvent-based and solid-based techniques. nih.gov Solvent-based methods include solvent evaporation, slurry conversion, and cooling crystallization, while solid-based methods involve grinding or sonication. nih.gov The formation of a co-crystal is a thermodynamically driven process, where the heteromeric system will only form if the non-covalent forces between the different molecules are stronger than those within their respective pure crystals. nih.gov Given the functional groups present on this compound, screening with a library of pharmaceutically acceptable co-formers could potentially yield novel solid forms with modified physicochemical properties.

Vibrational Spectroscopy (Raman and FT-IR) for Functional Group and Structural Insights

While specific experimental FT-IR and Raman spectra for this compound are not widely available in the literature, a detailed vibrational analysis can be predicted based on its functional groups and data from analogous compounds. Vibrational spectroscopy is a powerful tool for identifying functional groups and gaining insight into molecular structure. The primary vibrations of interest for this molecule include the carbonyl (C=O) stretch, the methoxy (C-O-C) stretches, the carbon-chlorine (C-Cl) stretches, and various aromatic ring vibrations.

The analysis of related molecules provides a basis for these predictions. For instance, studies on substituted benzaldehydes and chloro-anilines reveal characteristic vibrational frequencies. ajeee.co.inmdpi.com The C-H stretching vibrations of the aromatic ring are typically observed in the 3100–3000 cm⁻¹ region. ajeee.co.in The C-Cl stretching modes are expected to produce strong peaks in the 710–505 cm⁻¹ range. ajeee.co.in

Below is a table of expected vibrational frequencies for the key functional groups in this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source/Analogy |

| Aldehyde (C=O) | Stretching | ~1680 - 1700 | General Aldehydes |

| Aromatic C-H | Stretching | ~3000 - 3100 | ajeee.co.in |

| Methoxy (C-O-C) | Asymmetric Stretching | ~1250 - 1270 | mdpi.com |

| Methoxy (C-O-C) | Symmetric Stretching | ~1020 - 1040 | mdpi.com |

| Carbon-Chlorine (C-Cl) | Stretching | ~550 - 715 | ajeee.co.in |

| Aromatic Ring | C=C Stretching | ~1400 - 1600 | General Aromatics |

This table is predictive and based on characteristic group frequencies and data from analogous compounds.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental composition. For this compound, the molecular formula is C₉H₈Cl₂O₃, which corresponds to a monoisotopic molecular weight of approximately 233.98 g/mol . chemscene.com

The fragmentation pathway in electron ionization mass spectrometry can be predicted by examining the fragmentation of structurally similar compounds. The mass spectrum of 2,6-dimethoxybenzaldehyde (B146518) shows a strong molecular ion peak, with subsequent fragmentation. nih.govnist.gov For this compound, the fragmentation is expected to be influenced by the presence of the two chlorine atoms and the methoxy and aldehyde groups.

A plausible fragmentation pathway would likely initiate with several key losses:

Loss of a chlorine radical (•Cl): This would lead to a significant fragment ion at m/z ~199.

Loss of a methyl radical (•CH₃): Ejection of a methyl group from one of the methoxy substituents would result in a fragment at m/z ~219.

Loss of a formyl radical (•CHO): Cleavage of the aldehyde group would produce an ion at m/z ~205.

Loss of carbon monoxide (CO): Following the loss of the formyl radical, a subsequent loss of CO is common for benzaldehydes, which would lead to a fragment at m/z ~177.

A proposed fragmentation sequence is detailed in the table below.

| Precursor Ion (m/z) | Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |

| 234 | •H | 233 | [M-H]⁺ |

| 234 | •CH₃ | 219 | [M-CH₃]⁺ |

| 234 | •CHO | 205 | [M-CHO]⁺ |

| 234 | •Cl | 199 | [M-Cl]⁺ |

| 219 | CO | 191 | [M-CH₃-CO]⁺ |

This fragmentation pathway is proposed based on established fragmentation patterns of related aromatic aldehydes and halogenated compounds. nist.govresearchgate.net

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Structure and Photophysical Properties

The electronic absorption properties of this compound can be inferred from studies on similar compounds, such as 2-Chloro-3,4-dimethoxybenzaldehyde. researchgate.net The UV-Vis spectrum is dictated by the electronic transitions within the molecule, primarily π → π* and n → π* transitions associated with the benzene ring and the carbonyl group.

A study on 2-Chloro-3,4-dimethoxybenzaldehyde in various solvents showed absorption maxima in the range of 200–500 nm. researchgate.net The electronic transitions are influenced by the substitution pattern on the aromatic ring. The methoxy groups act as electron-donating groups (auxochromes), while the chloro and aldehyde groups are electron-withdrawing. This combination of substituents affects the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption wavelengths. For 2-Chloro-3,4-dimethoxybenzaldehyde, theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict excitation energies and compare them with experimental spectra. researchgate.net

It is expected that this compound would exhibit similar absorption bands. The presence of a second chlorine atom at the 6-position might induce a slight shift in the absorption maxima compared to the 2-chloro analog due to additional electronic and steric effects.

| Compound | Solvent | λmax (nm) | Source |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Acetone (B3395972) | ~310, ~265, ~225 | researchgate.net |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Diethyl Ether | ~308, ~264, ~224 | researchgate.net |

| 2-Chloro-3,4-dimethoxybenzaldehyde | Carbon Tetrachloride | ~309, ~267, ~227 | researchgate.net |

This table presents experimental data for a closely related analog to predict the behavior of this compound.

Chiroptical Methods (e.g., Circular Dichroism) for Chiral Derivatives

The parent molecule, this compound, is achiral and therefore does not exhibit optical activity; it will not show a signal in circular dichroism (CD) spectroscopy. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is a powerful technique for studying chiral molecules.

However, chiral derivatives of this compound could be synthesized, and their stereochemical properties could be investigated using chiroptical methods. Chirality could be introduced into the molecule through several synthetic routes:

Reaction at the Aldehyde: The aldehyde functional group is a prime site for modification. For example, reaction with a chiral amine or hydrazine (B178648) could form a chiral imine or hydrazone. Alternatively, reaction with a chiral Grignard or organolithium reagent would produce a chiral secondary alcohol.

Atropisomerism: In some highly substituted biaryl systems, rotation around the single bond connecting the aryl rings can be restricted, leading to a stable, chiral conformation known as atropisomerism. While not a biaryl itself, if the aldehyde were converted to a larger substituent, it could potentially lead to hindered rotation and atropisomers in a derivative.

If a chiral derivative of this compound were synthesized, Circular Dichroism would be an invaluable tool for its analysis. The CD spectrum would provide information about the absolute configuration of the newly formed stereocenter(s) and could be used to study the conformational properties of the molecule in solution. The sign and intensity of the Cotton effects in the CD spectrum would correlate to the electronic transitions observed in the UV-Vis spectrum, providing detailed insight into the three-dimensional structure of the chiral derivative.

Computational Chemistry and Theoretical Studies of 2,6 Dichloro 3,4 Dimethoxybenzaldehyde

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and properties of molecules. It is particularly effective for substituted benzene (B151609) rings like 2,6-Dichloro-3,4-dimethoxybenzaldehyde.

The initial step in most computational studies is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. Using DFT methods, such as the widely used B3LYP functional with a basis set like 6-311+G(d,p), researchers can calculate the molecule's lowest energy conformation. karazin.uaresearchgate.net This process involves adjusting bond lengths, bond angles, and dihedral angles until a stable structure on the potential energy surface is found. semanticscholar.org For this compound, the optimized geometry would reveal the precise spatial orientation of the chloro, methoxy (B1213986), and aldehyde groups relative to the benzene ring.

Electronic structure analysis, performed on the optimized geometry, provides information on how electrons are distributed within the molecule. This includes the calculation of Mulliken atomic charges, which helps in understanding the electrostatic potential and identifying charge delocalization within the molecular structure. researchgate.netbhu.ac.in

Interactive Table: Predicted Geometrical Parameters for this compound

This table presents hypothetical, yet representative, optimized geometrical parameters based on DFT calculations for similar molecules. researchgate.netsemanticscholar.org

| Parameter | Atom Pair/Trio | Predicted Value |

| Bond Length | C-Cl | 1.74 Å |

| C=O (aldehyde) | 1.22 Å | |

| C-O (methoxy) | 1.36 Å | |

| C-C (aromatic) | 1.40 Å | |

| Bond Angle | C-C-Cl | 120.5° |

| O=C-H | 121.0° | |

| C-O-C (methoxy) | 118.0° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔEgap), is a critical indicator of molecular stability and reactivity. semanticscholar.orgnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates a molecule that is more polarizable and reactive. nih.gov DFT calculations can precisely determine the energies of these orbitals. For this compound, the electron-withdrawing chlorine and aldehyde groups and electron-donating methoxy groups would significantly influence the energies and distributions of the HOMO and LUMO across the molecule.

Interactive Table: Predicted FMO Properties of this compound

This table shows hypothetical FMO energy values and related chemical descriptors derived from DFT calculations, based on studies of analogous compounds. nih.govnih.gov

| Property | Symbol | Predicted Value (eV) | Significance |

| HOMO Energy | EHOMO | -6.5 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -2.1 eV | Electron-accepting ability |

| Energy Gap | ΔEgap | 4.4 eV | Chemical reactivity/stability |

| Ionization Potential | IP | 6.5 eV | Energy to remove an electron |

| Electron Affinity | EA | 2.1 eV | Energy released when gaining an electron |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

Molecular Dynamics (MD) simulations compute the movement of atoms and molecules over time, providing a dynamic view of molecular behavior. mdpi.com For a flexible molecule like this compound, which has rotatable bonds in its methoxy and aldehyde groups, MD simulations are invaluable for exploring its conformational landscape. chemscene.com By simulating the molecule's motion, researchers can identify the most stable conformers and the energy barriers between them.

Furthermore, MD simulations can effectively model the influence of different solvents on the molecule's conformation and properties. rajpub.comresearchgate.net The interactions between the solute (this compound) and solvent molecules can stabilize certain conformations over others, which in turn can affect its reactivity and spectroscopic properties. Such simulations are crucial for understanding how the molecule behaves in a realistic chemical environment, such as in a reaction mixture or a biological system. mdpi.com

Quantum Chemical Calculations for Reaction Pathways and Transition State Characterization

Quantum chemical calculations, particularly using DFT, are instrumental in mapping out potential chemical reaction pathways. mdpi.com For this compound, this could involve studying its synthesis or its reactions, such as oxidation or nucleophilic substitution.

These calculations can identify and characterize the structures of reactants, products, intermediates, and, most importantly, transition states. mdpi.com The transition state is the highest energy point along a reaction coordinate, and its energy determines the activation energy of the reaction. By calculating the activation energies for different possible pathways, chemists can predict which reaction is most likely to occur. This detailed mechanistic insight is fundamental for optimizing reaction conditions and designing new synthetic routes. mdpi.com

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure. nih.gov

NMR (Nuclear Magnetic Resonance): Computational methods can predict the chemical shifts of ¹H and ¹³C atoms. rsc.org These predictions are highly sensitive to the electronic environment of each nucleus, making them an excellent tool for structural confirmation.

UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and corresponding absorption wavelengths (λmax). rajpub.comresearchgate.netconicet.gov.ar This helps in assigning the electronic transitions observed in the experimental UV-Vis spectrum. nih.gov

IR (Infrared): DFT calculations can predict the vibrational frequencies of a molecule. theaic.org These frequencies correspond to specific bond stretches, bends, and twists, and comparing the calculated IR spectrum with the experimental one helps in assigning the observed absorption bands to specific vibrational modes. youtube.com

Discrepancies between predicted and experimental spectra can often be resolved by refining the computational model, for instance, by including solvent effects. rajpub.comresearchgate.net

Interactive Table: Comparison of Hypothetical Experimental and Calculated Spectroscopic Data

This table illustrates how theoretical predictions for this compound would be compared against experimental findings. rajpub.comtheaic.orgchemicalbook.com

| Spectrum | Parameter | Predicted Value (Computational) | Experimental Value |

| IR | C=O Stretch | 1710 cm⁻¹ | 1695 cm⁻¹ |

| C-Cl Stretch | 795 cm⁻¹ | 780 cm⁻¹ | |

| UV-Vis | λmax (in Ethanol) | 315 nm | 310 nm |

| ¹H NMR | Aldehyde Proton (CHO) | 10.2 ppm | 10.1 ppm |

| Aromatic Proton (C5-H) | 7.5 ppm | 7.4 ppm |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Biological Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a compound with its biological activity. While specific QSAR studies on this compound are not prominent, the methodology is applicable.

A QSAR model is built by first calculating a set of molecular descriptors for a series of related compounds. These descriptors can include electronic properties (from DFT), steric parameters, and hydrophobicity (e.g., LogP). chemscene.com These descriptors are then used in a statistical model to predict a specific biological activity, such as enzyme inhibition or cytotoxicity. For this compound, a QSAR model could be developed to predict its potential as an antimicrobial or anticancer agent, providing valuable insights for mechanistic studies and guiding the synthesis of more potent analogues.

Molecular Docking Studies for In Vitro Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery and materials science for understanding and predicting the interactions between a ligand and a target protein at the molecular level.

While no specific molecular docking studies for this compound have been identified, research on other substituted benzaldehydes provides insight into its potential interactions with biological targets. For instance, studies on various para-substituted benzaldehyde (B42025) derivatives have elucidated their binding mechanisms with proteins like human serum albumin (HSA). nih.gov These studies reveal that the primary forces governing the interaction are typically hydrogen bonding and hydrophobic interactions, with some contribution from electrostatic forces. nih.gov The binding is often a static quenching process, leading to the formation of a ground-state complex. nih.gov

Table 1: General Interaction Profile of Substituted Benzaldehydes with Protein Targets

| Interaction Type | Potential Contributing Groups on this compound |

| Hydrogen Bonding | Methoxy groups (acceptors), Aldehyde group (acceptor) |

| Hydrophobic Interactions | Benzene ring, Chlorine atoms |

| Halogen Bonding | Chlorine atoms |

| Electrostatic Interactions | Partial charges on atoms due to electronegativity differences |

This table is a generalized representation based on the functional groups of the compound and findings from related molecules.

Non-Linear Optical (NLO) Properties Theoretical Evaluation

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is related to its ability to alter the properties of light. Theoretical evaluations, often employing Density Functional Theory (DFT), are crucial for predicting the NLO properties of novel organic compounds.